Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a tetrahydronaphthalene core with an aminomethyl group at the 8th position and an ethyl carboxylate group at the 2nd position. It is a versatile compound with applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of biological systems and the development of new drugs.
Industry: The compound is used in the production of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as Ethyl 5-(aminomethyl)-2-naphthoate and Ethyl 6-(aminomethyl)-2-naphthoate. These compounds share structural similarities but differ in the position of the aminomethyl group, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)11-7-6-10-4-3-5-12(9-15)13(10)8-11/h6-8,12H,2-5,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMJYISEDBJLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2CN)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.